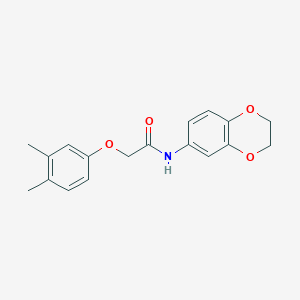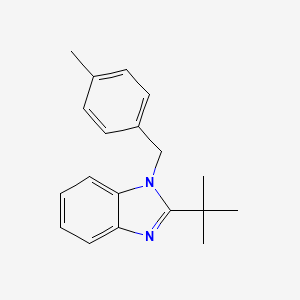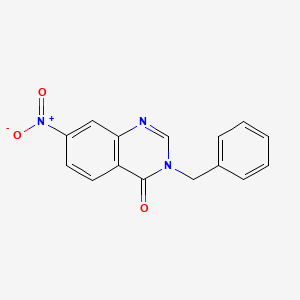![molecular formula C14H13FN4O B5874518 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in multiple cellular processes.
作用机制
FIPI exerts its effects by inhibiting the activity of 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid. 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole plays a crucial role in multiple cellular processes, including vesicular trafficking, cytoskeletal organization, and signal transduction. By inhibiting 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole activity, FIPI disrupts these processes and leads to various cellular effects.
Biochemical and Physiological Effects:
FIPI has been shown to have multiple biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. FIPI has also been found to modulate the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.
实验室实验的优点和局限性
One of the major advantages of using FIPI in lab experiments is its high potency and specificity for 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. This allows researchers to selectively target 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole and study its effects on various cellular processes. However, one of the limitations of using FIPI is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of FIPI. One area of interest is the development of more potent and selective 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole in various diseases and the potential therapeutic applications of 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole inhibitors. Additionally, the use of FIPI in combination with other drugs or therapies is an area of ongoing research.
合成方法
The synthesis of FIPI involves a multi-step process that starts with the preparation of 2,4-diamino-5-fluoropyrimidine. This compound is then reacted with 3,4,5-trimethoxybenzoyl chloride to form 2,4-diamino-5-fluoro-3,5-dimethoxybenzoyl pyrimidine. The final step involves the reaction of 2,4-diamino-5-fluoro-3,5-dimethoxybenzoyl pyrimidine with morpholine to yield FIPI.
科学研究应用
FIPI has been extensively studied in various research fields, including cancer biology, neurodegenerative diseases, and cardiovascular diseases. In cancer biology, FIPI has been shown to inhibit the proliferation and invasion of cancer cells by targeting 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. In neurodegenerative diseases, FIPI has been demonstrated to ameliorate the symptoms of Alzheimer's disease by reducing the accumulation of amyloid-beta peptides. In cardiovascular diseases, FIPI has been found to prevent the formation of atherosclerotic plaques by inhibiting the migration and proliferation of smooth muscle cells.
属性
IUPAC Name |
4-(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-9-1-2-11-10(7-9)12-13(18-11)14(17-8-16-12)19-3-5-20-6-4-19/h1-2,7-8,18H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVOBVFWDTUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)



![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)


![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
